
N1,N1,2-Trimethylbutane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1,N1,2-Trimethylbutane-1,3-diamine” is a chemical compound with the molecular formula C7H18N2 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H18N2.2ClH/c1-7(2,8)5-6-9(3)4;;/h5-6,8H2,1-4H3;2*1H . This indicates that the molecule consists of a butane chain with two amine (NH2) groups attached to the first and third carbons, and two methyl groups attached to the nitrogen atoms.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . The molecular weight of the compound is 130.231 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique
Analytical Profiling in Drug Synthesis
N1,N1,2-Trimethylbutane-1,3-diamine, as part of a broader category of compounds, plays a significant role in the synthesis of psychoactive substances. Its structural versatility allows for various synthetic modifications, leading to compounds with diverse biological activities. Analytical techniques, especially mass spectrometry, are crucial for the detection and characterization of these derivatives during drug synthesis. This facilitates understanding the pharmacological profile and potential therapeutic applications of synthesized compounds (Martins et al., 2010).
Advancements in Membrane Technology
Research into polymers and membrane technology has seen the application of compounds related to this compound in the development of advanced separation membranes. These membranes are designed for liquid-liquid separation processes, such as the recovery of organic products from fermentation broths. The study of synthesis conditions, molecular-mass characteristics, and the microstructure of chains has led to membranes that show promising chemical resistance and efficiency in the separation processes (Volkov et al., 2009).
Role in Coordination Chemistry and Biological Properties
The exploration of the chemistry, coordination, and biological properties of thioureas, which share functional similarities with this compound, has unveiled their potential in forming complexes with metals. These complexes are of interest due to their applications in coordination chemistry and potential therapeutic uses. Their ability to form intricate hydrogen-bonding interactions and serve as ligands opens up avenues for novel applications in biological systems, including as antimicrobial and antitumor agents (Saeed et al., 2014).
Impact on Food Science and Safety
In the context of food science, the study of volatile basic nitrogen compounds, including those related to this compound, has contributed to understanding meat freshness and quality. This research has implications for public health, as it addresses the biochemical pathways of nitrogen compounds in meat products, offering strategies for mitigating adverse health effects and improving food safety standards (Bekhit et al., 2021).
Exploration in Pharmaceutical Chemistry
The structural diversity and substitution patterns of nitrogen heterocycles in pharmaceuticals underscore the importance of compounds like this compound. Their prevalence in drug molecules and the detailed analysis of their use in medicinal chemistry highlight the ongoing need to understand their mechanisms of action, potential therapeutic benefits, and roles in drug design (Vitaku et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1-N,1-N,2-trimethylbutane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-6(7(2)8)5-9(3)4/h6-7H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXMEKRBMUREKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2534443.png)
![N,N-diethyl-5-methyl-1-(3-nitrobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![2-Cyclopropyl-5-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2534447.png)

![N-(2,4-dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2534449.png)
![Methyl 3-bromo-4-[(E)-2-(2-cyanopyrimidin-4-yl)ethenyl]benzoate](/img/structure/B2534450.png)
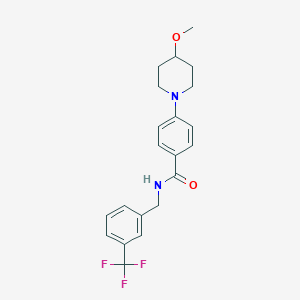
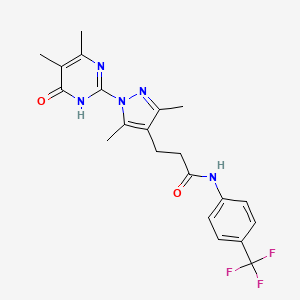
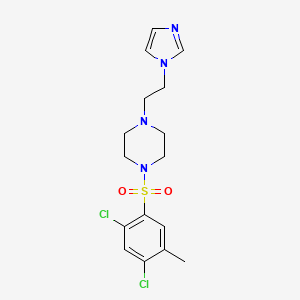
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2534454.png)
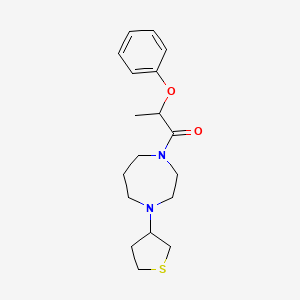
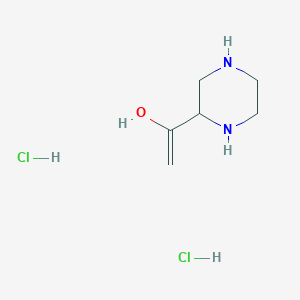

![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2534465.png)